2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features multiple functional groups, including indole, isoindole, phenyl, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves multiple steps, each requiring specific reagents and conditions:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Synthesis of the Isoindole Moiety: The isoindole ring can be formed through a cyclization reaction involving an ortho-substituted benzaldehyde and an amine.
Coupling of Indole and Isoindole: The indole and isoindole moieties can be coupled using a palladium-catalyzed cross-coupling reaction.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of indole and thiazole-containing molecules with biological targets. It can also serve as a lead compound for the development of new drugs .
Medicine
Its unique structure allows for the targeting of specific biological pathways and the development of drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also be used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets in the body. The indole and thiazole moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole moiety and have been studied for their inhibitory activity against enzymes like α-glucosidase.
(2,3-dihydro-1H-indol-5-ylmethyl)amine:
1,5,6,7-tetrahydro-4H-indol-4-one: This compound shares the indole moiety and has been studied for its synthetic applications.
Uniqueness
The uniqueness of 2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide lies in its combination of multiple heterocyclic moieties, which provides a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H20N4O2S |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C27H20N4O2S/c32-25(30-27-29-12-13-34-27)24(17-4-2-1-3-5-17)31-16-21-7-6-19(15-22(21)26(31)33)18-8-9-23-20(14-18)10-11-28-23/h1-15,24,28H,16H2,(H,29,30,32) |
InChI Key |
GRSCCESMUDSCTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC4=C(C=C3)NC=C4)C(=O)N1C(C5=CC=CC=C5)C(=O)NC6=NC=CS6 |
Origin of Product |
United States |
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